N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that features a unique combination of a dioxane ring and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions.
Attachment of the Dioxane Ring to the Pyrazolopyrimidine Core: This step involves the reaction of the dioxane derivative with a pyrazolopyrimidine precursor in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of novel polymers with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- 1,4-dioxan-2-yl-N-methylmethanamine hydrochloride
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of a dioxane ring and a pyrazolopyrimidine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H20N4O2/c1-10-7-14(18-13(15-10)6-11(2)16-18)17(3)8-12-9-19-4-5-20-12/h6-7,12H,4-5,8-9H2,1-3H3 |
InChI Key |
GAVLCMGFHIUJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)CC3COCCO3)C |
Origin of Product |
United States |
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